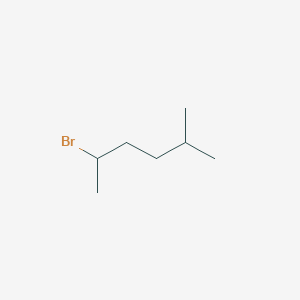

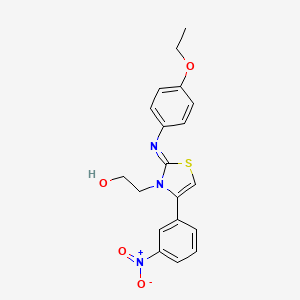

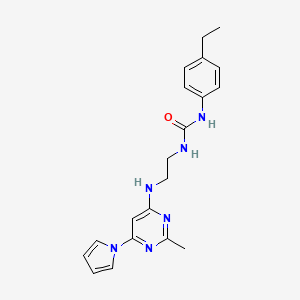

![molecular formula C15H15N3OS B2366012 N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1226449-32-6](/img/structure/B2366012.png)

N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, yield, and molecular formula of a similar compound were reported .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrrolopyrazine derivatives, such as N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Properties

The pyrrolopyrazine scaffold has been explored for its anti-inflammatory activity. Compounds containing this structure may modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Antiviral Potential

Studies suggest that pyrrolopyrazine derivatives, including N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, exhibit antiviral effects. These compounds could be valuable in combating viral infections, although further research is needed to understand their mechanisms of action .

Antioxidant Effects

Certain pyrrolopyrazine derivatives possess antioxidant properties. These molecules may help protect cells from oxidative stress and contribute to overall health .

Antitumor Activity

The pyrrolopyrazine scaffold has attracted attention as a potential antitumor agent. While specific studies on N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide are limited, related compounds have shown promise in inhibiting tumor growth .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, which share structural similarities with N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and targeting them can have therapeutic implications .

Natural Sources

Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine organisms. These natural products provide inspiration for drug discovery and development .

Mecanismo De Acción

The mechanism of action of similar compounds often involves interactions with various biological targets. For instance, some compounds containing a pyrrole ring are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(16-8-5-11-18-9-3-4-10-18)15-17-12-6-1-2-7-13(12)20-15/h1-4,6-7,9-10H,5,8,11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYGNZFWRRWMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

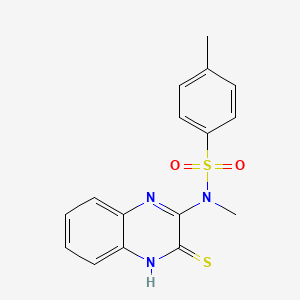

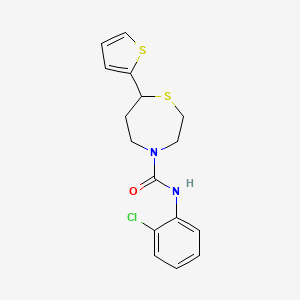

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)

![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)

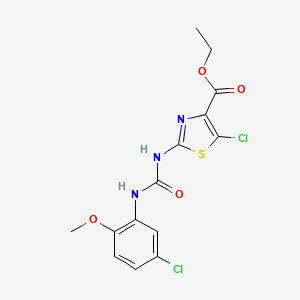

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

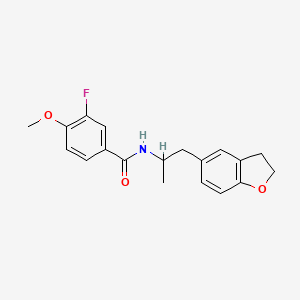

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)